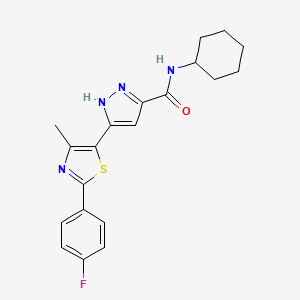
N-cyclohexyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21FN4OS and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclohexyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carboxamide, also referred to as compound 1298061-54-7, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
- Molecular Formula : C₁₈H₁₈FN₃OS
- Molecular Weight : 347.42 g/mol
- CAS Number : 1298061-54-7
The biological activity of this compound is primarily attributed to its structure, which includes a pyrazole ring and a thiazole moiety. These structural components are known to interact with various biological targets, including kinases and other enzymes involved in cancer progression and inflammation.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases involved in cellular signaling pathways that regulate cell growth and survival.
- Anti-inflammatory Activity : By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
| Study | Cell Line/Model | IC₅₀ (µM) | Activity |
|---|---|---|---|
| Study 1 | MCF7 (Breast Cancer) | 3.79 | Anticancer |
| Study 2 | SF-268 (CNS Cancer) | 12.50 | Anticancer |
| Study 3 | NCI-H460 (Lung Cancer) | 42.30 | Anticancer |
| Study 4 | Inflammation Model | Not specified | Anti-inflammatory |
Case Studies
- Anticancer Activity
- Anti-inflammatory Effects
Research Findings
Recent advancements have highlighted the importance of pyrazole derivatives in drug design, particularly their role as kinase inhibitors. The structure of this compound allows for favorable interactions with target proteins due to its unique molecular configuration .
Properties
IUPAC Name |
N-cyclohexyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c1-12-18(27-20(22-12)13-7-9-14(21)10-8-13)16-11-17(25-24-16)19(26)23-15-5-3-2-4-6-15/h7-11,15H,2-6H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEFBLBZDSCAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














